Bis(1,3-diphenyl-2-imidazolidinylidene)

概要

説明

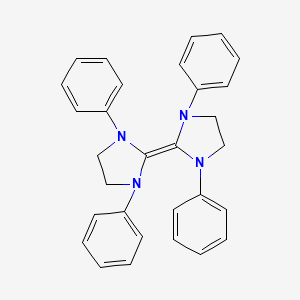

Bis(1,3-diphenyl-2-imidazolidinylidene) is a nucleophilic carbene compound known for its significant role in organic synthesis. This compound is characterized by its tendency to dissociate into two carbenes, making it a valuable reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-diphenyl-2-imidazolidinylidene) typically involves the reaction of N,N’-diphenylethylenediamine with triethyl orthoformate under nitrogen atmosphere. The reaction is carried out in an oil bath maintained between 190°C and 200°C for about 5 hours. The product crystallizes during the reaction and is filtered, washed with ether, and stored under dry nitrogen to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Acetophenone

Bis(1,3-diphenyl-2-imidazolidinylidene) reacts with acetophenone under varying conditions to yield two distinct products:

-

N,N’-Diphenyl-N-(β-benzoylvinyl)ethylenediamine (III)

-

1,3-Diphenyl-2-phenacylimidazolidine (IV)

The product distribution depends on reaction conditions. Heating IV converts it into III , indicating a thermodynamic preference for the latter .

| Substrate | Conditions | Major Product | Notes |

|---|---|---|---|

| Acetophenone | Standard conditions | III and IV (ratio varies) | IV converts to III upon heating |

Cyclohexanone

Similarly, reactions with cyclohexanone produce:

-

N,N’-Diphenyl-N-(α-oxo-cyclohexylidene-methyl)ethylenediamine (V)

-

1,3-Diphenyl-2-(α-oxo-cyclohexyl)imidazolidine (VI)

The dominance of V or VI is controlled by reaction parameters such as temperature and solvent .

Benzaldehyde

Bis(1,3-diphenyl-2-imidazolidinylidene) reacts with benzaldehyde to form 1,3-diphenyl-2-benzoyl-imidazolidine (VIII) . Subsequent reductions yield 1,3-diphenyl-2-benzal-imidazolidine (IX) via:

-

Meerwein-Ponndorf reduction

-

Treatment with ethanethiol and anhydrous zinc chloride

| Substrate | Reduction Method | Product | Key Observation |

|---|---|---|---|

| VIII | Meerwein-Ponndorf | IX | High selectivity |

| VIII | Ethanethiol/ZnCl₂ | IX | Comparable efficiency |

Radical Formation

Exposure of IX to air or iodine generates a cationic radical, characterized by a distinct electron spin resonance (ESR) signal. This radical stability highlights the compound’s utility in studying electron-transfer processes .

Comparative Reactivity

The compound’s reactivity diverges from structurally related N-heterocyclic carbenes (NHCs) due to its unique dissociation behavior. Key distinctions include:

| Property | Bis(1,3-diphenyl-2-imidazolidinylidene) | Other NHC Variants |

|---|---|---|

| Carbene Dissociation | High tendency | Limited dissociation |

| Reactivity with Aldehydes | Forms stable imidazolidine derivatives | Variable product profiles |

| Radical Stability | Forms ESR-detectable cationic radicals | Rarely reported |

Mechanistic Insights

-

Nucleophilic Activity : The carbene centers attack carbonyl carbons, forming intermediates that rearrange or undergo further transformations.

-

Thermodynamic Control : Heating shifts equilibria toward more stable products (e.g., conversion of IV to III ) .

-

Steric and Electronic Effects : Substituents on the imidazolidinylidene framework modulate reaction pathways and selectivity.

科学的研究の応用

Catalytic Applications

1.1 Organic Synthesis

Bis(1,3-diphenyl-2-imidazolidinylidene) is primarily utilized as a catalyst in organic reactions due to its ability to form stable carbene complexes with transition metals. It has been shown to facilitate:

- Formylation of Arenes : The compound acts as a formylating agent, introducing formyl groups (-CHO) onto aromatic compounds, which is crucial for synthesizing aldehydes from arenes.

- Reactions with Carbonyl Compounds : It reacts with aldehydes and ketones, producing various products depending on conditions. For instance, it can yield N,N'-diphenyl-N-(β-benzoylvinyl)ethylenediamine when reacted with acetophenone.

- Reactions with Haloalkanes : Under UV irradiation, bis-NHC undergoes free radical reactions with haloalkanes to produce bis[1,3-diphenyl-2-imidazolinylo] dihalides. It also reacts with halogens in acetonitrile to yield high yields of corresponding dihalides.

1.2 Ligand for Transition Metals

The compound serves as an effective ligand for transition metals such as palladium and gold, forming stable carbene complexes that enhance catalytic activity in cross-coupling reactions and other transformations .

Case Studies and Research Findings

Several studies have documented the effectiveness of bis(1,3-diphenyl-2-imidazolidinylidene) in various applications:

-

Case Study 1: Formylation Reactions

A study demonstrated that bis-NHC effectively catalyzes the formylation of diverse aromatic substrates under mild conditions, significantly improving yields compared to traditional methods . -

Case Study 2: Cross-Coupling Reactions

Research highlighted the role of bis-NHC as a ligand in palladium-catalyzed cross-coupling reactions. The study found that using bis-NHC led to higher selectivity and efficiency in synthesizing biaryl compounds .

Comparative Analysis of Bis-NHC Variants

| Property | Bis(1,3-diphenyl-2-imidazolidinylidene) | Other NHC Variants |

|---|---|---|

| Stability | High | Variable |

| Reactivity | Excellent for electrophiles | Depends on structure |

| Common Applications | Catalysis in organic synthesis | Varies by specific NHC |

| Ligand Efficiency | High | Moderate to high |

作用機序

The compound exerts its effects primarily through its ability to dissociate into nucleophilic carbenes. These carbenes can interact with various molecular targets, facilitating a range of chemical transformations. The dissociation mechanism and subsequent reactions are central to its utility in synthetic chemistry .

類似化合物との比較

- 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene

- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride

Comparison: Bis(1,3-diphenyl-2-imidazolidinylidene) is unique due to its high tendency to dissociate into carbenes, which is not as pronounced in similar compounds. This property enhances its reactivity and makes it a versatile reagent in various chemical reactions .

生物活性

Bis(1,3-diphenyl-2-imidazolidinylidene) (often abbreviated as BDI) is a compound of significant interest in the fields of organometallic chemistry and catalysis. This compound belongs to the class of N-heterocyclic carbenes (NHCs), which are known for their stability and reactivity. Recent studies have highlighted its potential biological activities, which are explored in this article.

Chemical Structure

BDI has the following molecular formula: . The structure consists of two diphenyl-substituted imidazolidinylidene units.

Physical Properties

- Molecular Weight : 472.56 g/mol

- Appearance : Typically a white to off-white solid.

- Stability : BDI is known to be stable under ambient conditions but can oxidize when exposed to air.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of BDI derivatives. For instance, compounds related to BDI have shown promising antibacterial activity against various strains of bacteria, including:

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Fungi : Candida albicans, Aspergillus flavus

In a comparative study, some BDI derivatives exhibited inhibition zones comparable to standard antibiotics like chloramphenicol, indicating their potential as antimicrobial agents .

The mechanism by which BDI exerts its biological effects is still under investigation. Preliminary data suggest that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways, although specific pathways remain to be elucidated.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of BDI on various cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. The IC50 values for these compounds vary significantly depending on the specific cell line tested, highlighting the need for further research to optimize their efficacy .

Study 1: Antibacterial Efficacy

A study conducted by El-Saghier et al. evaluated the antibacterial activity of several imidazolidine derivatives, including those related to BDI. The results indicated that one derivative achieved an antibacterial percentage value of 80% against E. coli, outperforming other tested compounds .

Study 2: Anticancer Potential

In another study focusing on the anticancer properties of BDI derivatives, researchers reported significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study suggested that BDI might disrupt cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity Summary

| Compound | Target Organism | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| BDI Derivative 1 | Escherichia coli | 20 | 80 |

| BDI Derivative 2 | Staphylococcus aureus | 18 | 72 |

| Chloramphenicol | Control | 21 | 100 |

Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BDI Derivative A | MCF-7 | 15 |

| BDI Derivative B | HeLa | 22 |

| Doxorubicin | Control | 10 |

特性

IUPAC Name |

2-(1,3-diphenylimidazolidin-2-ylidene)-1,3-diphenylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4/c1-5-13-25(14-6-1)31-21-22-32(26-15-7-2-8-16-26)29(31)30-33(27-17-9-3-10-18-27)23-24-34(30)28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKIZMYRKVCCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)N1C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062235 | |

| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-89-7 | |

| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',3,3'-Tetraphenyl-2,2'-biimidazolidinylidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',3,3'-TETRAPHENYL-2,2'-BIIMIDAZOLIDINYLIDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XMY15R2EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。